molecular formula C13H21N B13285896 [1-(3,5-Dimethylphenyl)ethyl](propyl)amine

[1-(3,5-Dimethylphenyl)ethyl](propyl)amine

Cat. No.: B13285896
M. Wt: 191.31 g/mol
InChI Key: NEFHBSZPKVLTSD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C13H21N . It is a secondary amine, characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, an ethyl group, and a propylamine chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)ethylamine typically involves the alkylation of 3,5-dimethylphenylacetonitrile with propylamine. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by nucleophilic substitution with propylamine.

Industrial Production Methods: Industrial production of 1-(3,5-Dimethylphenyl)ethylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(3,5-Dimethylphenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, where alkyl or acyl groups can be introduced using appropriate reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 1-(3,5-Dimethylphenyl)ethylamine is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality. It serves as a model compound in biochemical assays to understand the behavior of similar amines in biological systems.

Industry: In the industrial sector, 1-(3,5-Dimethylphenyl)ethylamine is used in the manufacture of specialty chemicals, including dyes, polymers, and resins. Its reactivity makes it a versatile building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity to receptors. The phenyl ring and alkyl groups contribute to hydrophobic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

  • 1-(3,5-Dimethylphenyl)propylamine
  • 1-(3,5-Dimethylphenyl)ethylamine
  • 1-(3,5-Dimethylphenyl)ethylamine

Comparison: Compared to its analogs, 1-(3,5-Dimethylphenyl)ethylamine exhibits unique reactivity due to the specific arrangement of its alkyl groups. The propyl chain provides a balance between hydrophobicity and steric hindrance, making it more versatile in chemical reactions and interactions with biological targets. Its structural uniqueness lies in the combination of the dimethylphenyl group with the ethyl and propylamine chains, which influences its chemical and physical properties.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[1-(3,5-dimethylphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C13H21N/c1-5-6-14-12(4)13-8-10(2)7-11(3)9-13/h7-9,12,14H,5-6H2,1-4H3

InChI Key

NEFHBSZPKVLTSD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC(=CC(=C1)C)C

Origin of Product

United States

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